molecular formula C11H8FN5 B13050869 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine

5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine

Katalognummer: B13050869
Molekulargewicht: 229.21 g/mol
InChI-Schlüssel: MAPUBLIDLHWXML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a fluorophenyl group attached to a triazolo-pyrazine core, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazolo-pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating cellular pathways. This inhibition can lead to the suppression of cancer cell growth or the modulation of other biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine stands out due to its unique fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature also imparts distinct chemical properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H8FN5

Molekulargewicht

229.21 g/mol

IUPAC-Name

5-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C11H8FN5/c12-8-4-2-1-3-7(8)9-5-14-6-10-15-11(13)16-17(9)10/h1-6H,(H2,13,16)

InChI-Schlüssel

MAPUBLIDLHWXML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CN=CC3=NC(=NN23)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.